Methyl (2S)-2-(benzylamino)-4-methylpentanoate
Overview
Description
Methyl (2S)-2-(benzylamino)-4-methylpentanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a benzylamino group attached to the second carbon of a valeric acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(benzylamino)-4-methylpentanoate typically involves the reaction of 4-methylvaleric acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(benzylamino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(benzylamino)-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-(benzylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Amino)-4-methylvaleric acid methyl ester
- 2-(Benzylamino)-3-methylvaleric acid methyl ester
- 2-(Benzylamino)-4-ethylvaleric acid methyl ester
Uniqueness
Methyl (2S)-2-(benzylamino)-4-methylpentanoate is unique due to the specific positioning of the benzylamino group and the methyl group on the valeric acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl 2-(benzylamino)-4-methylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
InChI Key |
LITWZVHRFAQHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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